molecular formula C9H10N2 B2974302 2-(Methylamino)-2-phenylacetonitrile CAS No. 41470-36-4

2-(Methylamino)-2-phenylacetonitrile

Cat. No. B2974302
Key on ui cas rn: 41470-36-4
M. Wt: 146.193
InChI Key: DBCQXQGNNZDYMQ-UHFFFAOYSA-N
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Patent
US06307068B1

Procedure details

Benzaldehyde (11 mmol) is added, with stirring, to a solution of NaHSO3 (12 mmol in 4 ml of water). When a white precipitate has formed, 28 ml of an aqueous 25% methylamine solution are added dropwise, and then 12 mmol of potassium cyanide are added at 0° C. The reaction mixture is stirred at room temperature until the reaction is complete. After conventional treatment, the title product is obtained in pure form.
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 mmol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.OS([O-])=O.[Na+].[CH3:14][NH2:15].[C-:16]#[N:17].[K+]>>[CH3:14][NH:15][CH:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:16]#[N:17] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
11 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Four
Name
Quantity
12 mmol
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When a white precipitate has formed

Outcomes

Product
Name
Type
product
Smiles
CNC(C#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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